![molecular formula C22H14O8 B8243926 [1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid](/img/structure/B8243926.png)
[1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid
Overview
Description
[1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid is a useful research compound. Its molecular formula is C22H14O8 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Magnetic Properties
- [1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid is used in synthesizing various metal-organic frameworks (MOFs) exhibiting unique magnetic properties. Studies have shown the formation of novel coordination polymers with transition metal cations, demonstrating weak antiferromagnetic coupling between adjacent metal ions (Lv et al., 2014).
Dye Adsorption and Luminescence Regulation
- This compound is instrumental in creating anionic indium-organic frameworks, which are effective in dye adsorption and lanthanide adsorption, providing a potential for luminescence regulation in various applications (Gao et al., 2019).
Crystal Structures and Transition Temperatures
- The ligand plays a critical role in forming polynuclear complexes with diverse metal ions, significantly impacting crystal structures and transition temperatures. Such structures are crucial in designing materials with specific magnetic and electronic properties (Gray et al., 1989).
Selective Gas Adsorption and Therapeutic Applications
- Research has demonstrated the use of this compound in MOFs for selective gas adsorption, such as C2H2/CO2 separation. Moreover, these frameworks show potential in therapeutic applications, particularly in increasing prothrombin activity, which can be significant in treating conditions like postpartum hemorrhage (Yang et al., 2020).
Ratiometric Temperature Sensing
- Another application is in the development of luminescent lanthanide metal-organic frameworks for ratiometric temperature sensing. This application is significant in areas requiring precise temperature measurements, such as microelectronics (Liu et al., 2021).
Photocatalytic Activities
- The ligand is used in synthesizing coordination polymers with potential photocatalytic activities, which can be crucial in environmental applications like water purification and air cleaning (Mu et al., 2016).
properties
IUPAC Name |
4,6-bis(4-carboxyphenyl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O8/c23-19(24)13-5-1-11(2-6-13)15-9-16(12-3-7-14(8-4-12)20(25)26)18(22(29)30)10-17(15)21(27)28/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMDIWKMZRYISQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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